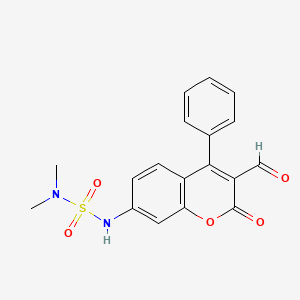
(2-Chloropyridin-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chloropyridin-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 916210-98-5 and a linear formula of C6H8Cl2N2 .
Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-4-yl)methanamine hydrochloride” is represented by the formula C6H8Cl2N2. The InChI code for this compound is 1S/C6H7ClN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H .Physical And Chemical Properties Analysis
“(2-Chloropyridin-4-yl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 179.05 .Aplicaciones Científicas De Investigación
Inhibitor for Lysyl Oxidase-like 2 Enzyme : A study by Hutchinson et al. (2017) identified (2-chloropyridin-4-yl)methanamine as a potent inhibitor for the enzyme Lysyl Oxidase-like 2 (LOXL2), showing selectivity over LOX and other amine oxidases. This compound was highlighted for its potential in the field of medicinal chemistry, particularly in the context of enzyme inhibition (Hutchinson et al., 2017).
Photo-Induced Oxidation in Iron Complexes : Draksharapu et al. (2012) explored the photochemical properties of iron(II) complexes containing ligands like (2-chloropyridin-4-yl)methanamine. This research provided insights into the behavior of these complexes under UV or visible irradiation, highlighting their potential applications in fields like photochemistry and catalysis (Draksharapu et al., 2012).
Palladium Complexes Synthesis : Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, closely related to (2-chloropyridin-4-yl)methanamine, and investigated their catalytic properties in reactions like the Suzuki-Miyaura reaction. This research expanded the understanding of palladium complexes and their potential in organic synthesis (Roffe et al., 2016).
Anticancer Activity of Metal Complexes : Mbugua et al. (2020) explored new palladium and platinum complexes using ligands like (2-chloropyridin-4-yl)methanamine. These complexes were tested for their anticancer activity, offering insights into the potential use of such compounds in cancer therapy (Mbugua et al., 2020).
Catalysis in Transfer Hydrogenation Reactions : Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, related to (2-chloropyridin-4-yl)methanamine, and used it to create ruthenium complexes. These complexes demonstrated high efficiency in transfer hydrogenation reactions, highlighting potential applications in catalysis (Karabuğa et al., 2015).
Polyamines Synthesis and Isolation : Geue et al. (1983) described the synthesis of various polyamines, including compounds related to (2-chloropyridin-4-yl)methanamine. The study provided methods for the efficient isolation of these polyamines, useful in chemical synthesis and analysis (Geue et al., 1983).
Mecanismo De Acción
Target of Action
The primary target of (2-Chloropyridin-4-yl)methanamine hydrochloride is LOXL2 (Lysyl Oxidase-like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, this compound can potentially influence tissue remodeling and fibrosis.
Mode of Action
(2-Chloropyridin-4-yl)methanamine hydrochloride acts as a selective inhibitor of LOXL2 . It binds to the LOXL2 enzyme, thereby preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin. This inhibition can lead to a decrease in the crosslinking of these proteins, affecting the structure and integrity of the extracellular matrix.
Biochemical Pathways
The inhibition of LOXL2 by (2-Chloropyridin-4-yl)methanamine hydrochloride affects the lysine oxidative deamination pathway . This pathway is crucial for the crosslinking of collagen and elastin, which are essential components of the extracellular matrix. The downstream effects of this inhibition can lead to changes in tissue remodeling and potentially reduce fibrosis.
Pharmacokinetics
It’s known that the compound can inhibit three different cyp enzymes (cyp 3a4, 2c9, and 2d6) at concentrations above 30 μm . These enzymes play a significant role in drug metabolism, which could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The molecular and cellular effects of (2-Chloropyridin-4-yl)methanamine hydrochloride’s action primarily involve changes in the extracellular matrix. By inhibiting LOXL2, the compound prevents the crosslinking of collagen and elastin . This can lead to alterations in the structure and integrity of the extracellular matrix, potentially influencing processes such as tissue remodeling and fibrosis.
Action Environment
The action of (2-Chloropyridin-4-yl)methanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSUKLOBJGMGCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735274 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)methanamine hydrochloride | |
CAS RN |
916210-98-5 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


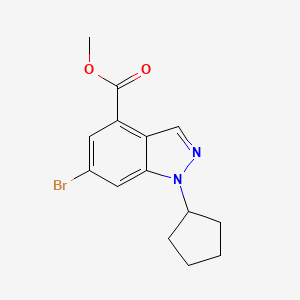
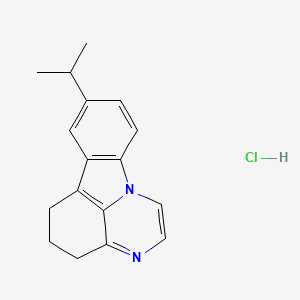
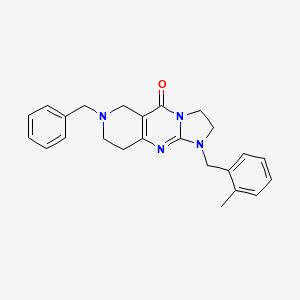
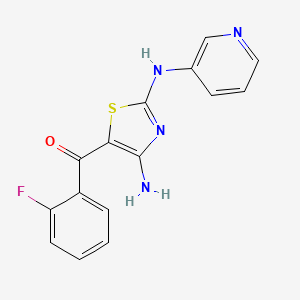
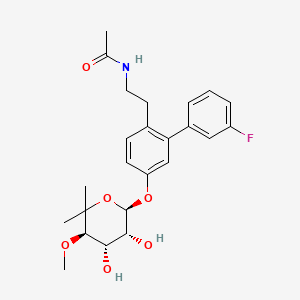
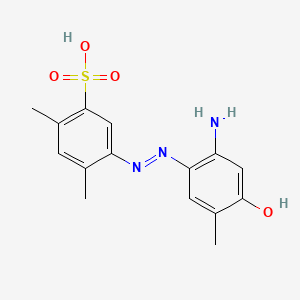

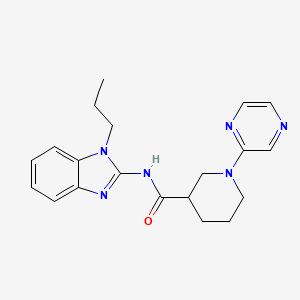
![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B560488.png)
![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)
